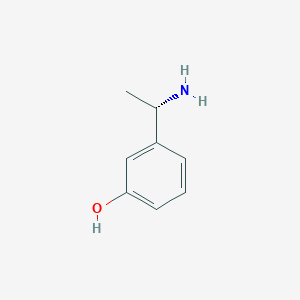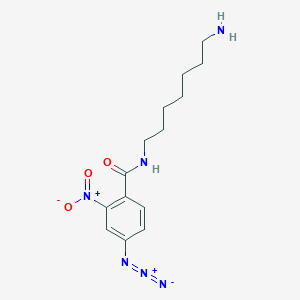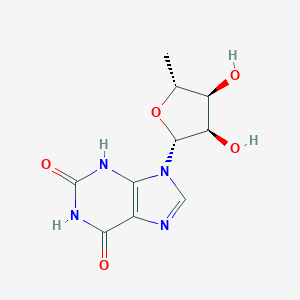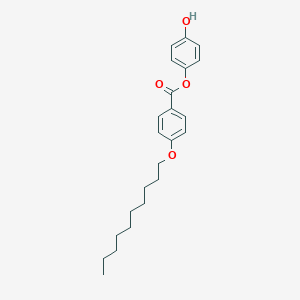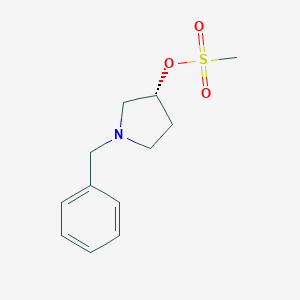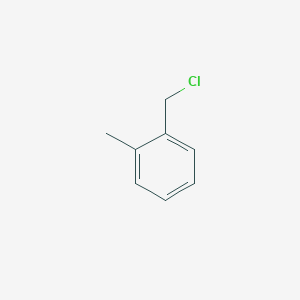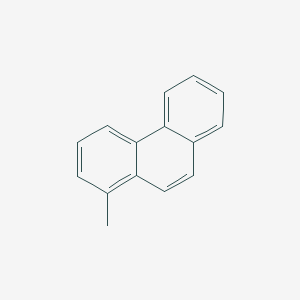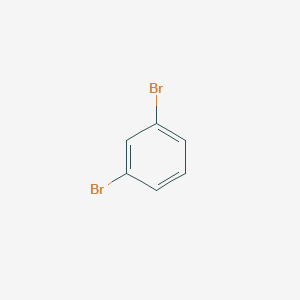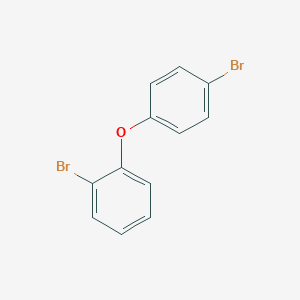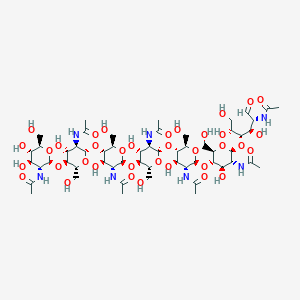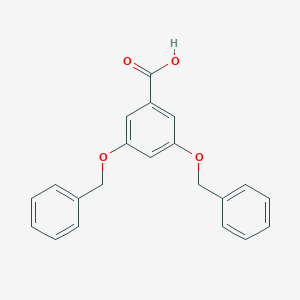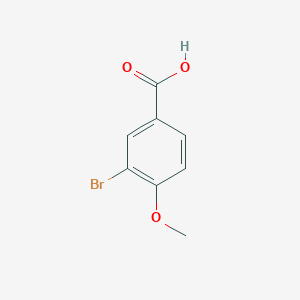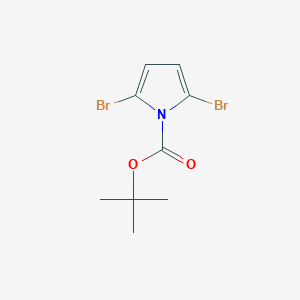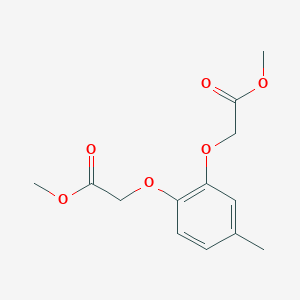
4-Methylcatecholdimethylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCDA is a compound derived from 4-methyl catechol, which has been explored for its synthesis and applications in the creation of fragrant compounds and potential utility in various chemical reactions. It plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of MCDA involves the Williamson reaction, where methyl bromoacetate reacts with 4-methyl catechol in the presence of potassium iodide (KI) as a catalyst. This process leads to a significant increase in yield, with the addition of KI facilitating the conversion of methyl bromoacetate to methyl iodoacetate, thus enhancing the overall efficiency of the synthesis. This method provides a straightforward and efficient route to MCDA, with yields up to 95.4% under optimized conditions (Zhang et al., 2013).
Molecular Structure Analysis
Although specific studies detailing the molecular structure analysis of MCDA through techniques like NMR or X-ray crystallography were not found, the synthesis process and the use of spectroscopic methods for characterization (e.g., HPLC, IR, NMR) suggest that MCDA has a well-defined molecular structure conducive to further chemical modifications and applications in synthesis.
Chemical Reactions and Properties
MCDA undergoes various chemical reactions, indicating its reactive nature and potential as an intermediate in organic synthesis. For example, its electrooxidation in the presence of barbituric acid derivatives leads to the formation of specific barbiturate derivatives, showcasing its versatility in electrochemical reactions (Nematollahi & Tammari, 2005).
科学的研究の応用
Electrochemical Applications
Electrooxidation of 4-Methylcatechol
4-Methylcatechol can undergo electrooxidation to form related o-benzoquinone and barbiturate derivatives. This transformation, studied through cyclic voltammetry and controlled-potential coulometry, reveals an ECEC mechanism pathway and indicates the potential of 4-Methylcatechol in electrochemical applications, specifically in the synthesis of barbiturate derivatives (Nematollahi & Tammari, 2005).
Biochemical Relevance
Oxidation Properties and Implications for Catecholamine Oxidation
The rapid oxidation of 4-Methylcatechol, especially at alkaline pH, compared to catecholamines like dopamine, norepinephrine, and epinephrine, indicates its unique biochemical properties. The oxidation process involves O2 oxidizing the 4-methylcatechol semiquinone, providing insights into the broader implications for catecholamine oxidation in biological systems (Li et al., 2007).
Enzymatic Reaction Studies
4-Methylcatechol 2,3-Dioxygenase from Pseudomonas putida
Studying the enzymatic reactions, particularly the reaction characteristics of 4-methylcatechol 2,3-dioxygenase purified from Pseudomonas putida, reveals the enzyme's preference and higher activity towards 4-Methylcatechol compared to catechol or 3-cethylcatechol. Such studies provide valuable insights into the enzyme's stability, optimum conditions, and the effects of solvents and other chemicals on its activity (Ha et al., 2000).
Safety And Hazards
The safety data sheet for 4-Methylcatecholdimethylacetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCGXCFQGBLZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169811 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcatecholdimethylacetate | |
CAS RN |
52589-39-6 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

